4-(2-Bromoethyl)-1,2-dichlorobenzene
Overview
Description
4-(2-Bromoethyl)-1,2-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with two chlorine atoms and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where 1,2-dichlorobenzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction results in the formation of 4-bromo-1,2-dichlorobenzene, which can then be further reacted with ethylene to introduce the ethyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Bromoethyl)-1,2-dichlorobenzene may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1,2-dichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of phenols, amines, or other substituted benzene derivatives.
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of ethylbenzene or other dehalogenated products.
Scientific Research Applications
4-(2-Bromoethyl)-1,2-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving halogenated aromatic compounds and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1,2-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-dichlorobenzene: Similar structure but lacks the ethyl group.
4-(2-Chloroethyl)-1,2-dichlorobenzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1,2-Dichlorobenzene: Lacks the bromoethyl group, making it less reactive in certain substitution reactions.
Uniqueness
The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to its simpler analogs .
Properties
IUPAC Name |
4-(2-bromoethyl)-1,2-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPXCNCZFYELLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569089 | |
Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-02-5 | |
Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-bromoethyl)-1,2-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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